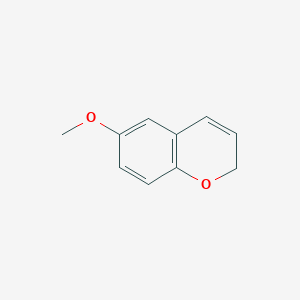

6-methoxy-2H-chromene

Description

Properties

CAS No. |

18385-84-7 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6-methoxy-2H-chromene |

InChI |

InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |

InChI Key |

LMCDFCKWRNBXBB-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OCC=C2 |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC=C2 |

Other CAS No. |

18385-84-7 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Photophysical Properties of 6-Substituted 2H-Chromenes

The following technical guide details the photophysical properties of 6-substituted 2H-chromenes, focusing on the 2,2-diphenyl-2H-chromene scaffold as the primary photochromic model.

Executive Summary & Core Mechanism

The 2H-chromene (2H-1-benzopyran) scaffold represents a fundamental class of photochromic heliochromes. While the parent 2H-chromene is chemically labile, the 2,2-disubstituted derivatives (specifically 2,2-diphenyl-2H-chromenes ) exhibit robust reversible photochromism.

The core transformation involves the 6

Photochromic Mechanism

Upon UV excitation (

Figure 1: The photochromic cycle of 2,2-diphenyl-2H-chromenes. The 6-substituent directly stabilizes/destabilizes the zwitterionic charge distribution of the Trans-Merocyanine form.

Substituent Effects at Position 6

The 6-position is electronically coupled to the phenolate oxygen in the open merocyanine form. The substituent effect is governed by the Hammett relationship, specifically the resonance parameter (

Electron-Withdrawing Groups (EWGs)

-

Examples: Nitro (-NO

), Cyano (-CN), Trifluoromethyl (-CF -

Mechanistic Impact: EWGs stabilize the negative charge on the phenolate oxygen of the open merocyanine form via resonance delocalization.

-

Photophysical Consequence:

-

Bathochromic Shift: Significant red-shift in absorption due to extended conjugation and charge transfer character.

-

Kinetics: Drastic reduction in the thermal fading rate (

). The stabilized open form requires higher activation energy to re-close, increasing the half-life (

-

Electron-Donating Groups (EDGs)

-

Examples: Methoxy (-OMe), Amino (-NR

). -

Mechanistic Impact: EDGs destabilize the phenolate negative charge (or compete for resonance), often raising the ground state energy of the open form relative to the transition state for ring closure.

-

Photophysical Consequence:

-

Bathochromic Shift: Also causes a red-shift (auxochromic effect) compared to the unsubstituted form, but typically less solvatochromic than nitro derivatives.

-

Kinetics: Accelerated thermal fading. The open form is less stable, leading to rapid reversion to the colorless state (fast switching).

-

Comparative Spectrokinetic Data

The following table summarizes the properties of 2,2-diphenyl-2H-chromene derivatives in non-polar solvents (e.g., Toluene/Hexane).

| Substituent (Pos 6) | Visual Color (Open) | Thermal Fading ( | Quantum Yield ( | |||

| H (Reference) | 0.00 | ~310 nm | 420–440 nm | Yellow/Orange | Fast (~1–5 s) | 0.30 – 0.50 |

| Nitro (-NO | +0.78 | ~340 nm | 550–600 nm | Deep Purple/Blue | Slow (min to hrs) | 0.10 – 0.20 |

| Methoxy (-OMe) | -0.27 | ~320 nm | 460–490 nm | Orange/Red | Fast (< 1 s) | 0.40 – 0.60 |

| Bromo (-Br) | +0.23 | ~315 nm | 430–450 nm | Orange | Intermediate | 0.30 – 0.40 |

> Note: Values are approximate and highly solvent-dependent. Polar solvents stabilize the zwitterionic open form, generally inducing a negative solvatochromism (blue shift) for the merocyanine band and slowing thermal fading.

Experimental Protocols

Protocol: Determination of Photochemical Quantum Yield ( )

This protocol uses the relative method against a standard actinometer (e.g., Aberchrome 540 or Ferrioxalate).

Reagents & Equipment:

-

UV-Vis Spectrophotometer with stirred, thermostated cell holder.

-

Irradiation source: Xenon arc lamp with monochromator (typically 313 nm or 365 nm).

-

Standard: Aberchrome 540 in Toluene (

at 313 nm).

Workflow:

-

Preparation: Prepare solutions of the 6-substituted chromene and the standard. Ensure Absorbance at irradiation wavelength (

) is identical and -

Irradiation: Irradiate the sample for a short interval (

) to keep conversion -

Measurement: Immediately measure the Absorbance of the photoproduct at its

(visible). -

Calculation:

Where Rate is the slope of Absorbance vs. Time, and

> Critical Control: If the thermal fading is fast (e.g., 6-OMe), this steady-state method will fail. You must use Laser Flash Photolysis (see below).

Protocol: Laser Flash Photolysis (Transient Absorption)

Required for 6-substituted derivatives with fast fading kinetics (

Figure 2: Nanosecond Laser Flash Photolysis setup for determining kinetic rate constants (

Step-by-Step:

-

Sample Prep: Dissolve chromene in degassed solvent (remove

to prevent triplet quenching, though less critical for chromenes than spiropyrans). Absorbance at 355 nm should be -

Excitation: Pump sample with a 5-10 ns laser pulse (355 nm or 266 nm).

-

Detection: Monitor the change in absorbance (

) at the -

Analysis: Fit the decay trace to a mono-exponential (or bi-exponential if isomers coexist) function:

The rate constant

Applications in Drug Development & Imaging

The specific properties of 6-substituted chromenes dictate their utility:

-

6-Nitro Derivatives: Due to their slow fading and red-shifted absorption , these are ideal for super-resolution microscopy (PALM/STORM) where photoswitching fatigue resistance and distinct "on" states are required. They can be used as caging groups for drug release.

-

6-Methoxy/Amino Derivatives: Their fast switching speeds make them suitable for real-time dynamic imaging or as components in molecular logic gates where rapid reset times are essential.

References

-

Gentili, P. L., et al. (2019).[1] Opening 2,2-diphenyl-2H-chromene to infrared light. Physical Chemistry Chemical Physics.[1] Link

-

Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews. Link

-

Brouwer, A. M. (2011).[2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Minkin, V. I. (2004). Photochromic Dihetarylethenes: Synthesis and Properties. Chemical Reviews. Link

-

Ortiz, A., et al. (2022). Synthesis and Spectrokinetic Studies of a New Family of Photochromic 2H-Chromenes. ResearchGate/Journal of Heterocyclic Chemistry. Link

Sources

Technical Whitepaper: The Evolution and Pharmacology of Methoxy-Substituted Benzopyrans

Executive Summary

Methoxy-substituted benzopyrans (specifically the 2,2-dimethylchromene scaffold) represent a privileged structure in medicinal chemistry. Originally isolated from the plant Ageratum houstonianum as potent anti-juvenile hormones (Precocenes) in the 1970s, this scaffold has evolved from an agrochemical curiosity into a cornerstone of cardiovascular and neurological drug discovery.

This technical guide analyzes the transition of this pharmacophore from the insecticidal Precocenes to the potassium channel opener Cromakalim , detailing the critical role of methoxy-substituents in metabolic bioactivation and receptor affinity.

Phase 1: The Natural Origins (The Precocene Era)

Discovery and Isolation

In 1976, Bowers et al. isolated two active compounds from the bedding plant Ageratum houstonianum after observing that insects feeding on the plant underwent premature metamorphosis. These compounds were identified as:

-

Precocene I: 7-methoxy-2,2-dimethylchromene

-

Precocene II: 6,7-dimethoxy-2,2-dimethylchromene[1]

Mechanism of Action: Suicide Substrate Inhibition

The biological activity of Precocenes relies entirely on the electronic properties conferred by the methoxy groups. The methoxy substituents (particularly at C7) function as strong electron-donating groups (EDGs), significantly increasing the electron density of the C3-C4 double bond.

The Lethal Mechanism:

-

Ingestion: The insect ingests the chromene.

-

Bioactivation: The corpora allata (glands responsible for Juvenile Hormone secretion) are rich in oxidative enzymes. Cytochrome P450 monooxygenases attempt to metabolize the chromene.

-

Epoxidation: Due to the electron-rich nature of the double bond (enhanced by the methoxy groups), P450 converts the C3-C4 bond into a highly reactive epoxide.

-

Alkylation: This epoxide acts as a potent electrophile, covalently binding to cellular macromolecules within the gland, causing necrosis and halting Juvenile Hormone production.

Pathway Visualization: Bioactivation of Precocene II

Figure 1: The suicide substrate mechanism of Precocene II. The methoxy groups activate the double bond for P450-mediated epoxidation.

Phase 2: Synthetic Evolution and Protocols

To exploit this scaffold, robust synthetic routes were developed.[2] The synthesis of 2,2-dimethylchromenes typically involves the condensation of a phenol with an isoprenoid unit.

Technical Protocol: Synthesis of Precocene II

Objective: Synthesis of 6,7-dimethoxy-2,2-dimethylchromene via propargyl ether rearrangement. This method is preferred for its regioselectivity compared to acid-catalyzed condensation.

Reagents:

-

3,4-Dimethoxyphenol (1.0 eq)

-

3-Chloro-3-methyl-1-butyne (1.2 eq)

-

Potassium Carbonate (

) (anhydrous)[3] -

Potassium Iodide (KI) (catalytic)

-

Acetone (Solvent A)

-

N,N-Diethylaniline (Solvent B for rearrangement)

Step-by-Step Methodology:

-

Ether Formation (Williamson Synthesis):

-

Dissolve 3,4-dimethoxyphenol in dry acetone.

-

Add

(2.0 eq) and catalytic KI. -

Add 3-chloro-3-methyl-1-butyne dropwise under inert atmosphere (

). -

Reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Checkpoint: Formation of the aryl propargyl ether intermediate.

-

-

Thermal Cyclization (Claisen Rearrangement):

-

Filter salts and evaporate acetone.[3]

-

Redissolve the crude ether in high-boiling solvent (N,N-diethylaniline).

-

Heat to 185°C for 4–6 hours.

-

Mechanism:[4][5][6][7][8] The propargyl ether undergoes a [3,3]-sigmatropic rearrangement to an allenyl phenol, which rapidly tautomerizes and cyclizes (electrocyclic ring closure) to the chromene.

-

-

Purification:

-

Cool and dilute with diethyl ether.

-

Wash with dilute HCl (to remove aniline) and NaOH (to remove unreacted phenol).

-

Dry over

and concentrate. -

Purify via vacuum distillation or silica gel chromatography.

-

Synthetic Workflow Diagram

Figure 2: Synthetic route to Precocene II utilizing the propargyl ether intermediate to ensure regiochemical fidelity.

Phase 3: Pharmacological Divergence (The K-ATP Era)

In the 1980s, the focus shifted from insecticidal activity to cardiovascular therapeutics. Researchers discovered that modifying the chromene scaffold—specifically adding a polar group at C4 and an electron-withdrawing group at C6—switched the activity from cytotoxicity to Potassium Channel Opening .

The Cromakalim Breakthrough

Cromakalim (BRL 34915) emerged as the archetype for this class. Unlike Precocenes, which rely on metabolic activation, Cromakalim acts directly on the

Structural Comparison:

| Feature | Precocene II | Cromakalim | Functional Consequence |

| C6 Position | Methoxy (-OCH3) | Cyano (-CN) | Shift from EDG to EWG prevents oxidative bioactivation; increases metabolic stability. |

| C7 Position | Methoxy (-OCH3) | Hydrogen (-H) | Removal of EDG reduces ring electron density. |

| C3 Position | Hydrogen | Hydroxyl (-OH) | Adds polarity; introduces chirality (3R, 4S). |

| C4 Position | Hydrogen | Cyclic Amide | Critical for receptor binding affinity. |

| Primary Target | Insect P450 Enzymes | Smooth Muscle | Shift from toxicity to vasorelaxation. |

Structure-Activity Relationship (SAR) Data

The electronic nature of the C6 substituent is the "switch" for activity.

-

Electron Donating (e.g., -OMe): Promotes epoxidation (Cytotoxic/Insecticidal).

-

Electron Withdrawing (e.g., -CN, -NO2): Prevents epoxidation; promotes

channel opening (Vasorelaxant).

Pharmacological Pathway

Figure 3: Divergence of the benzopyran scaffold based on substituent electronic effects.

References

-

Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants. Science, 193(4253), 542–547. Link

-

Ohta, T., Kuhr, R. J., & Bowers, W. S. (1977). Radiosynthesis and metabolism of the insect antijuvenile hormone, precocene II.[1] Journal of Agricultural and Food Chemistry, 25(3), 478–481.[1] Link

-

Evans, J. M., & Stemp, G. (1991). Synthesis and structure-activity relationships of benzopyran potassium channel openers. RSC Medicinal Chemistry. Link

- Harborne, J. B. (1993). The Flavonoids: Advances in Research Since 1986. Chapman and Hall.

- Timár, T., et al. (1988). Synthesis of Precocene Analogues. Acta Chimica Hungarica. (Detailed protocols on chromene ring closure).

Sources

- 1. 6,7-Dimethoxy-2,2-dimethylchromene | CAS#:644-06-4 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Precocene II, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precocene II, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jetir.org [jetir.org]

Methodological & Application

Metal-catalyzed cyclization methods for 6-methoxy-2H-chromene production

Application Note: Metal-Catalyzed Cyclization Methods for 6-Methoxy-2H-Chromene Production

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials and bioactive natural products, including the anti-juvenile hormone agents Precocene I and II . This guide focuses on the precision synthesis of 6-methoxy-2H-chromene and its derivatives. While traditional methods (e.g., base-catalyzed condensation) often suffer from harsh conditions and poor regioselectivity, transition-metal catalysis offers mild, atom-economical pathways.

This protocol details three distinct metal-catalyzed methodologies:

-

Gold(I)-Catalyzed Cycloisomerization: The most atom-economical route using propargyl aryl ethers.

-

Palladium(0)-Catalyzed Coupling: Ideal for accessing 2,2-disubstituted derivatives (e.g., Precocenes) from phenols and propargylic carbonates.

-

Ruthenium(II)-Catalyzed Ring-Closing Metathesis (RCM): A modular approach for constructing complex chromene-fused ring systems.

Mechanistic Pathways & Visualization

A. Gold(I)-Catalyzed 6-endo-dig Cyclization

The gold-catalyzed route relies on the activation of the alkyne moiety by a cationic Au(I) species, triggering an intramolecular nucleophilic attack by the electron-rich phenol ring. The presence of the 6-methoxy group (para to the nucleophilic carbon) enhances the electron density, facilitating the 6-endo-dig pathway over the 5-exo-dig route.

Figure 1: Mechanism of Au(I)-catalyzed intramolecular hydroarylation. The 6-methoxy substituent stabilizes the transition state, favoring the 6-membered ring formation.

Experimental Protocols

Method A: Gold(I)-Catalyzed Cycloisomerization (High Atom Economy)

Best for: Unsubstituted C2-position or simple alkyl substitution.

Reagents:

-

Precursor: 1-methoxy-4-(prop-2-yn-1-yloxy)benzene (4-methoxyphenyl propargyl ether).

-

Catalyst: [Au(PPh3)Cl] (Chloro(triphenylphosphine)gold(I)).

-

Co-catalyst: AgOTf (Silver triflate) or AgSbF6.

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Protocol:

-

Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve [Au(PPh3)Cl] (2 mol%) and AgOTf (2 mol%) in anhydrous DCE (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic [Au(PPh3)]+ species. A white precipitate of AgCl will form.

-

Substrate Addition: Add the propargyl ether precursor (1.0 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to 50–60°C . Monitor by TLC (typically 1–4 hours). The electron-donating methoxy group accelerates the reaction compared to unsubstituted phenols.

-

Workup: Filter the mixture through a short pad of silica gel to remove silver salts and gold catalyst. Rinse with CH2Cl2.[1][2]

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate 6-methoxy-2H-chromene.

Validation Check:

-

Success Indicator: Disappearance of the alkyne proton signal (~2.5 ppm) and appearance of the vinyl chromene protons (~5.7 and 6.4 ppm) in ¹H NMR.

Method B: Palladium-Catalyzed Coupling (Synthesis of Precocenes)

Best for: 2,2-dimethyl substituted chromenes (e.g., Precocene I & II).

Reagents:

-

Precursor: 4-Methoxyphenol (1.0 equiv).

-

Reagent: 1,1-Dimethyl-2-propynyl methyl carbonate (1.2 equiv).

-

Catalyst: Pd(OAc)2 (5 mol%).

-

Ligand: PPh3 (20 mol%) or dppe.

-

Solvent: THF (anhydrous).

Step-by-Step Protocol:

-

Mix: In a reaction vial, combine 4-methoxyphenol, the propargylic carbonate, Pd(OAc)2, and PPh3 in THF.

-

Heat: Reflux the mixture at 80°C for 6–12 hours.

-

Mechanism in Action: The reaction proceeds via Pd(0)-mediated decarboxylative allylation followed by Claisen rearrangement and cyclization.

-

Workup: Evaporate solvent and purify directly via column chromatography.

Note: This method is superior for synthesizing Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene) using 3,4-dimethoxyphenol as the starting material.

Comparative Analysis of Methods

| Feature | Gold (Au) Catalysis | Palladium (Pd) Catalysis | Ruthenium (Ru) RCM |

| Primary Mechanism | Intramolecular Hydroarylation | Decarboxylative Coupling | Ring-Closing Metathesis |

| Atom Economy | High (100%) | Moderate (loses CO2/MeOH) | Moderate (loses Ethylene) |

| Substrate Scope | Propargyl Ethers | Phenols + Carbonates | Dienes / Styrenyl Ethers |

| Regioselectivity | Excellent (6-endo) | Good (Ligand dependent) | Excellent (Thermodynamic) |

| Key Advantage | Mild conditions, low loading | Access to 2,2-dimethyl analogs | Modular ring sizes |

| Typical Yield | 85–95% | 70–85% | 80–90% |

Troubleshooting & Optimization

-

Issue: 5-exo-dig vs. 6-endo-dig Selectivity (Au Method)

-

Cause: Electronic effects of the phenol substituent.

-

Solution: The 6-methoxy group naturally favors 6-endo. If 5-exo products (benzofurans) are observed, switch to a more steric ligand like JohnPhos or IPr carbene ligands to enforce the 6-endo pathway.

-

-

Issue: Catalyst Deactivation (Pd Method)

-

Cause: Oxidation of Phosphine ligands.

-

Solution: Perform the reaction under a strict Nitrogen/Argon atmosphere. Use fresh Pd(OAc)2.

-

-

Issue: Incomplete Conversion (Ru Method)

-

Cause: Formation of stable Ru-chelates with the methoxy oxygen.

-

Solution: Add Ti(OiPr)4 as a Lewis acid scavenger to break the chelate and release the active Ru catalyst.

-

References

-

Gold-Catalyzed Cycloisomerization

- Title: Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers C

- Source:Organometallics (ACS Public

-

URL:[Link]

-

General Metal-Catalyzed Chromene Synthesis

-

Palladium-Catalyzed Precocene Synthesis

- Title: Palladium-catalyzed synthesis of 2H-chromenes

- Source:Organic & Biomolecular Chemistry.

-

URL:[Link]

-

Ruthenium RCM Overview

Sources

- 1. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 2. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Ruthenium-Catalyzed Ring-Closing Metathesis: Recent [research.amanote.com]

- 4. asianpubs.org [asianpubs.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Reagents and catalysts for high-yield chromene synthesis

Application Note: High-Yield Synthesis of Chromenes

Executive Summary & Strategic Catalyst Selection

Chromenes (benzopyrans) are privileged pharmacophores found in anti-cancer agents (e.g., Crolibulin), anti-virals, and ophthalmic drugs. Their synthesis often suffers from harsh conditions or poor atom economy. This guide delineates two distinct, high-yield protocols chosen for their reliability and mechanistic precision:

-

The "Precision" Protocol (Metal-Catalyzed): Gold(I)-catalyzed cascade cyclization of propargyl aryl ethers. Best for constructing complex 2H-chromene cores with high regiocontrol under mild conditions.

-

The "Green Efficiency" Protocol (Organo/Nanocatalysis): Multicomponent synthesis of 2-amino-4H-chromenes in water. Best for rapid library generation and diversity-oriented synthesis (DOS).

Protocol A: Gold(I)-Catalyzed Cascade Cyclization

Target: Substituted 2H-Chromenes Mechanism: Au(I)-Catalyzed Claisen Rearrangement / Hydroalkoxylation Cascade.

The Mechanistic Logic

Unlike traditional acid-catalyzed cyclizations that often yield mixtures of benzofurans and chromenes, Gold(I) catalysts act as "pi-acids" to selectively activate the alkyne.

-

Step 1 (Trigger): The Au(I) complex coordinates to the alkyne of the propargyl aryl ether.

-

Step 2 (Rearrangement): A [3,3]-sigmatropic rearrangement (Claisen) occurs, generating a highly reactive ortho-allenyl phenol intermediate.

-

Step 3 (Cyclization): The phenolic oxygen attacks the Au-activated allene (intramolecular hydroalkoxylation) to close the 2H-chromene ring with exclusive regioselectivity.

Visualization: The Gold Cascade Pathway

Caption: Figure 1.[1][2][3] The Au(I)-catalyzed cascade transforms propargyl ethers to chromenes via a transient allene, ensuring high atom economy.

Experimental Protocol

Reagents:

-

Substrate: Propargyl aryl ether (1.0 equiv)

-

Catalyst: [JohnPhosAu(MeCN)]SbF6 (Echavarren’s Catalyst) or PPh3AuCl / AgSbF6.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Standard: Hexadecane (internal standard for GC monitoring).

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried reaction vial with the propargyl aryl ether (0.5 mmol).

-

Catalyst Addition: Add [JohnPhosAu(MeCN)]SbF6 (2 mol%, 7.7 mg). Note: Cationic gold is essential; neutral Au(I) chlorides require silver salt activation.

-

Solvation: Add anhydrous DCM (2.5 mL, 0.2 M concentration).

-

Reaction: Stir at Room Temperature (23 °C) . Monitor by TLC or GC-MS.

-

Observation: Reaction typically completes in 1–4 hours.[4]

-

-

Quenching: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold catalyst.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

Success Indicator: Disappearance of the alkyne stretch (~2120 cm⁻¹) and appearance of the vinyl ether stretch (~1640 cm⁻¹) in IR.

-

Troubleshooting: If the reaction stalls, heat to 40 °C or increase catalyst loading to 5 mol%. If hydrolysis products (phenols) appear, ensure solvent is strictly anhydrous.

Protocol B: Green Multicomponent Synthesis

Target: Functionalized 2-Amino-4H-Chromenes Mechanism: Knoevenagel Condensation / Michael Addition / Cyclization.

The Mechanistic Logic

This protocol utilizes water as a solvent, leveraging the "hydrophobic effect" to accelerate the reaction between organic reactants. Nanocatalysts (like Ag@KF/Natrolite or ZnO NPs) provide a basic surface to drive the initial condensation.

-

Step 1: Aldehyde + Malononitrile condense to form an arylidenemalononitrile (Knoevenagel).

-

Step 2: The phenol/naphthol undergoes Michael addition to the electron-deficient alkene.

-

Step 3: Intramolecular cyclization and tautomerization yield the final chromene.

Visualization: The Multicomponent Assembly

Caption: Figure 2. Three-component coupling in aqueous media. The hydrophobic effect accelerates the assembly of the chromene scaffold.

Experimental Protocol

Reagents:

-

Aldehyde: Substituted Benzaldehyde (1.0 mmol).

-

Nitrile: Malononitrile (1.1 mmol).

-

Phenol: Resorcinol or

-Naphthol (1.0 mmol). -

Catalyst: ZnO Nanoparticles (10 mol%) or Ag@KF/Natrolite.

-

Solvent: Deionized Water (5 mL).

Step-by-Step Procedure:

-

Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, phenol, and catalyst in water.

-

Reaction: Stir vigorously at reflux (100 °C) or under ultrasound irradiation (50 °C) for 15–60 minutes.

-

Note: The mixture will likely be heterogeneous. High stirring speed is critical.

-

-

Monitoring: Monitor by TLC (EtOAc:Hexane 3:7). The product usually precipitates out of the water.

-

Work-up: Cool to room temperature. Filter the solid product.[5]

-

Catalyst Recovery: Wash the solid with hot ethanol (product dissolves; catalyst remains). Filter to recover the catalyst for reuse.

-

Crystallization: Recrystallize the product from ethanol/water.

Comparative Data & Yields

| Feature | Protocol A: Gold(I) Cascade | Protocol B: Green MCR |

| Target Scaffold | 2H-Chromene (Drug Core) | 2-Amino-4H-Chromene (Functionalized) |

| Typical Yield | 85 – 96% | 90 – 98% |

| Reaction Time | 1 – 4 Hours | 15 – 60 Minutes |

| Atom Economy | 100% (Isomerization) | High (Water is only byproduct) |

| Key Advantage | High regioselectivity; Access to chiral derivatives | Eco-friendly; Scalable; Reusable catalyst |

| Limitation | Catalyst cost (Au); Anhydrous conditions required | Limited to specific substrates (active methylene) |

References

-

Gold-Catalyzed Intramolecular Hydroarylation: Cervi, A., et al. (2021).[6] "Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates... as a Route to Selectively Functionalized Coumarins and 2H-Chromenes."[7] The Journal of Organic Chemistry. Link

-

Mechanistic Insights (Claisen Cascade): Sherry, B. D., & Toste, F. D. (2010). "Gold(I)-Catalyzed Propargyl Claisen Rearrangement." Journal of the American Chemical Society. Link

-

Green Synthesis (Nanocatalysts): Hossaini, Z., et al. (2021). "Green Synthesis and Investigation of Biological Activity of Chromene Derivatives... using Ag@KF/Natrolite NPs." Polycyclic Aromatic Compounds. Link

-

Water-Based Synthesis: Khurana, J. M., & Kumar, S. (2010). "Tetrabutylammonium bromide (TBAB): a neutral and efficient catalyst for the synthesis of [chromene] derivatives in water." Tetrahedron Letters. Link

-

Chroman-3-ones via Oxidation: Zhang, L., et al. (2011). "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." Journal of the American Chemical Society. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-Chromenes [organic-chemistry.org]

- 7. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Technical Support Center: Chromene Synthesis & Stabilization

Topic: Overcoming Polymerization Side-Reactions in Chromene Synthesis

Introduction: The "Tar" Paradox

User Context: You are likely observing a common phenomenon: your TLC shows a clean conversion to the chromene product, but upon isolation or scale-up, the material turns into an intractable black oil or solid.

The Core Problem:

This guide provides a root-cause analysis and self-validating protocols to arrest these side reactions.

Module 1: Reaction Optimization (The Synthesis Phase)

Visualizing the Failure Mode

Before optimizing, you must understand the bifurcation point where your reaction fails. The diagram below illustrates how a standard propargyl ether rearrangement can diverge into polymerization if acidic species are not controlled.

Figure 1: Divergent pathways in chromene synthesis. The red dashed path indicates the acid-catalyzed cationic polymerization cascade that must be blocked.

Troubleshooting Guide: Catalyst Selection

Q: My reaction turns black immediately upon adding the catalyst. Why?

A: You are likely using a "Hard" Lewis Acid (e.g.,

Corrective Action: Switch to "Soft" Carbophilic Catalysts.

Gold(I) and Silver(I) catalysts activate the alkyne

| Catalyst System | Polymerization Risk | Yield Potential | Notes |

| Low | High (>85%) | Preferred. Requires low loading (1-5 mol%). | |

| Medium | Medium | Silver salts can be hygroscopic; moisture creates | |

| Critical | Low | Avoid for simple | |

| Thermal (No Cat) | Low | Variable | Requires high heat ( |

Module 2: The "Silica Trap" (Isolation Phase)

Q: My product was pure in the reaction pot but vanished on the column. Where did it go?

A: It decomposed on the stationary phase.[1] Standard silica gel is slightly acidic (

Protocol: Base-Buffered Purification

Do not use untreated silica gel for 2H-chromenes.

Step-by-Step Deactivation:

-

Select Solvent: Use a Hexane/Ethyl Acetate (Hex/EtOAc) system.[2][3] Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can become acidic over time.

-

The "Pre-Wash" Technique:

-

Elution: Run the column using your standard gradient without further amine (or keep 0.5% if the compound is extremely labile).

-

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound degrades even on buffered silica.

Module 3: Validated Synthesis Protocol

Gold-Catalyzed Cycloisomerization of Propargyl Aryl Ethers

This protocol minimizes thermal stress and eliminates hard acids.

Reagents:

-

Propargyl aryl ether (1.0 equiv)

- (2 mol%)

- (2 mol%) (Activator)

-

Dichloromethane (anhydrous) or Toluene (for higher T)

-

Additive: 2,6-Di-tert-butyl-4-methylpyridine (10 mol%) (Proton Sponge)

Workflow:

-

Preparation: Flame-dry a reaction vial and purge with Argon. Oxygen promotes radical polymerization.

-

Catalyst Activation: In a separate vial, mix

and -

Buffering (Crucial Step): Add the "Proton Sponge" (hindered base) to the main reaction vessel containing the substrate.

-

Reaction: Cannulate the active catalyst supernatant into the substrate solution. Stir at Room Temperature (or

). -

Monitoring: Monitor by TLC. Look for the disappearance of the alkyne spot.

-

Quench: Filter through a small pad of Celite mixed with

to remove catalyst and neutralize the mixture immediately. -

Concentration: Evaporate solvent at

. Heat promotes polymerization of the concentrated oil.

FAQ: Specific Failure Scenarios

Q: I see a new spot on TLC that runs just below my product, and it grows over time. What is it?

A: This is likely the dimer .

-

Fix: Wrap your reaction flask in aluminum foil to exclude light. Store the final product in amber vials under Argon.

Q: Can I use Microwave irradiation?

A: Yes, and it is often recommended. Microwave synthesis (e.g.,

Q: How do I store the isolated chromene? A: Never store as a neat oil at room temperature.

-

Storage Protocol: Dissolve in benzene or anhydrous ethanol (if stable) and freeze at

. If storing as a solid, keep under inert atmosphere.

References

-

Mechanisms of Chromene Polymeriz

-

Gold Catalysis in Chromene Form

-

Silica Gel Acidity & Purific

- Title: Troubleshooting Flash Column Chromatography (Deactiv

- Source: University of Rochester / Dept of Chemistry

-

URL:[Link]

-

Green Solvent Approaches (PEG-400)

-

Cationic Polymeriz

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2H-Chromene synthesis [organic-chemistry.org]

Technical Support Center: Optimizing Temperature and Pressure for 2H-Chromene Cyclization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2H-chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically temperature and pressure, for successful 2H-chromene cyclization. As a privileged scaffold in numerous natural products and biologically active compounds, mastering its synthesis is crucial.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during 2H-chromene synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield is a common issue stemming from several interdependent parameters. A systematic approach is essential for diagnosis.

-

Suboptimal Reaction Temperature: Temperature is a critical kinetic parameter. While some cyclizations proceed at room temperature, many require thermal energy to overcome the activation barrier.[2] Conversely, excessive heat can lead to decomposition of starting materials or the desired product.

-

Causality: The cyclization mechanism, whether it's a pericyclic reaction, a metal-catalyzed annulation, or a condensation cascade, has a specific activation energy. For instance, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, increasing the temperature from 120 °C to 140 °C was shown to significantly improve both conversion and yield.[2][3]

-

Troubleshooting Steps:

-

Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C) to establish an optimal window.

-

For thermally sensitive substrates, consider milder conditions, as high temperatures can promote side reactions.[4]

-

If using microwave-assisted synthesis, optimize both temperature and irradiation time, as these factors are coupled.[5]

-

-

-

Catalyst Selection and Activity: The choice and condition of the catalyst are paramount.

-

Causality: Different catalysts operate through distinct mechanisms. Gold and iron catalysts are common for cycloisomerization, while organocatalysts like hydrazines or amino acids promote different pathways.[1][2][6] Catalyst deactivation by impurities or moisture is a frequent cause of low yield.[7] Some gold catalysts, for example, require activation with a silver salt, but this can also promote undesired side reactions.[6]

-

Troubleshooting Steps:

-

Screen a panel of catalysts (e.g., FeCl₃, AuCl₃, organocatalysts) to identify the most effective for your specific substrate.

-

Ensure catalysts are pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

-

Titrate catalyst loading; both too little and too much can be detrimental.

-

-

-

Incorrect Solvent Choice: The solvent influences reactant solubility and can mediate the reaction pathway.

-

Causality: Solvent polarity can stabilize or destabilize transition states. Protic solvents like ethanol are frequently effective, but aprotic solvents or even solvent-free conditions may be superior for certain substrate/catalyst systems.[2]

-

Troubleshooting Steps:

-

Conduct a solvent screen using a range of polarities (e.g., Toluene, Dioxane, Acetonitrile, Ethanol).

-

For reactions conducted above the solvent's boiling point, ensure a properly sealed reaction vessel is used to maintain pressure and prevent solvent evaporation.

-

-

Question 2: I am observing a significant amount of a benzofuran byproduct. How can I improve selectivity for the 2H-chromene?

Answer: The formation of a five-membered benzofuran ring is a classic competing reaction pathway against the desired six-membered 2H-chromene. This typically arises from a competition between a 6-endo-dig and a 5-exo-dig cyclization, particularly in metal-catalyzed reactions of aryl propargyl ethers.[6][8]

-

Causality: The regioselectivity is dictated by the electronic and steric environment of the transition state, which is heavily influenced by the catalyst and reaction conditions. The 6-endo pathway leads to the chromene, while the 5-exo pathway leads to the benzofuran.

-

Troubleshooting Steps:

-

Re-evaluate Your Catalyst: The choice of metal catalyst is crucial. If using a gold or palladium catalyst, consider switching to an alternative system.[8] In some iron(III) chloride-catalyzed reactions, the addition of aniline has been shown to favor the 6-endo-dig cyclization.[6][8]

-

Modify the Temperature: Lowering the reaction temperature can sometimes increase the kinetic barrier for the undesired 5-exo-dig pathway more than for the desired 6-endo-dig pathway, thus improving selectivity.[8]

-

Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[8]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in 2H-chromene cyclization? Temperature provides the necessary activation energy for the cyclization to occur. For many syntheses, this involves an intramolecular ring-closure, which has a significant energetic barrier.[9] In multi-step cascade reactions, temperature can control which step is rate-limiting and can influence the equilibrium between intermediates. However, as temperature increases, the risk of side reactions, such as decomposition, polymerization of starting materials (like acrolein), or the formation of undesired isomers, also increases.[7][10]

Q2: How does pressure influence the reaction? When should I use a high-pressure setup? For most reported 2H-chromene syntheses, pressure is not an independently controlled variable. Instead, reactions are often run in sealed tubes or microwave vials. When the reaction is heated above the solvent's boiling point (e.g., ethanol to 140 °C), autogenous pressure builds within the vessel.[2][3] This is critical for maintaining the solvent in the liquid phase and increasing molecular collisions, thereby accelerating the reaction. Dedicated high-pressure reactors (e.g., >10-20 atm) are not commonly cited for standard 2H-chromene cyclizations, as temperature and catalyst optimization are usually sufficient.

Q3: How do I effectively monitor the reaction's progress? Effective monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation. The most common and accessible method is Thin-Layer Chromatography (TLC).[2][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Developing a reliable TLC solvent system before starting the reaction is a critical preliminary step.

Section 3: Data Summary & Visualization

Table 1: Overview of Selected Conditions for 2H-Chromene Synthesis

| Reaction Type | Catalyst | Temperature (°C) | Pressure | Common Solvents | Key Considerations | Reference |

| Hydrazine-Catalyzed RCCOM | Bicyclic Hydrazine (10 mol%) | 120-140 °C | Autogenous (Sealed Tube) | Ethanol, Isopropanol | Higher temperatures improve yield; substrate scope can be sensitive. | [2][3] |

| Microwave-Assisted Synthesis | Varies (e.g., None, AcOH) | 100-120 °C | Autogenous (MW Vial) | Ethanol, DMF | Rapid, high yields, eco-friendly. Requires specialized equipment. | [5][11] |

| Gold-Catalyzed Cycloisomerization | [(Ph₃P)AuCl]/Ag+ or Ph₃PAuNTf₂ | 25-80 °C | Atmospheric | Dichloromethane, THF | Can form benzofuran byproducts. Some catalysts don't require silver activation. | [6] |

| Brønsted Acid-Catalyzed Annulation | TfOH, PTSA | Mild (e.g., RT to 60°C) | Atmospheric | Dichloromethane, Toluene | Metal-free and often proceeds under mild conditions. | [12] |

| Organocatalytic Condensation | l-alanine | Reflux (e.g., 110°C) | Atmospheric | Toluene, Propyl Acetate | Sustainable, bio-based alternative to traditional amines. | [1] |

Visualizations

The following diagrams illustrate key decision-making processes and reaction pathways.

Caption: Troubleshooting workflow for low 2H-chromene yield.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation and Peak Assignment of 6-methoxy-2H-chromene

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, practical comparison and interpretation of the ¹H NMR spectrum of 6-methoxy-2H-chromene, a heterocyclic compound of interest in medicinal chemistry. Rather than a rigid recitation of data, this document will delve into the causal relationships between the molecule's structure and its spectral features, empowering the reader to apply these principles to their own analytical challenges.

The Structural Landscape of 6-methoxy-2H-chromene

Before dissecting its ¹H NMR spectrum, it is crucial to understand the chemical environment of each proton in 6-methoxy-2H-chromene. The molecule consists of a bicyclic system: a dihydropyran ring fused to a benzene ring. A methoxy group is substituted at the 6-position of the chromene scaffold.

Predicted ¹H NMR Spectral Data for 6-methoxy-2H-chromene

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of ¹H NMR spectroscopy provides a robust framework for interpretation. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 6-methoxy-2H-chromene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH₂) | ~4.7 - 4.9 | Triplet (t) | ~3.5 | 2H |

| H-3 (CH) | ~5.6 - 5.8 | Multiplet (dt) | ~9.8, 3.5 | 1H |

| H-4 (CH) | ~6.3 - 6.5 | Multiplet (dt) | ~9.8, 1.5 | 1H |

| H-5 (Ar-H) | ~6.8 - 7.0 | Doublet (d) | ~8.5 | 1H |

| H-7 (Ar-H) | ~6.6 - 6.8 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| H-8 (Ar-H) | ~6.7 - 6.9 | Doublet (d) | ~2.5 | 1H |

| -OCH₃ | ~3.8 | Singlet (s) | - | 3H |

In-Depth Peak Assignment and Interpretation

The process of assigning each signal in the ¹H NMR spectrum to a specific proton in the molecule relies on a logical interpretation of chemical shifts, spin-spin coupling, and integration.[1][2]

The Alkenic Protons: H-3 and H-4

The protons on the carbon-carbon double bond of the dihydropyran ring, H-3 and H-4, are expected to appear in the vinylic region of the spectrum, typically between 4.5 and 6.5 ppm.[3][4] Their exact chemical shifts are influenced by their position relative to the ring oxygen and the aromatic system.

-

H-4: This proton is deshielded by the adjacent aromatic ring and is expected to resonate at a higher chemical shift (downfield) compared to H-3, around 6.3 - 6.5 ppm . It will appear as a multiplet, specifically a doublet of triplets (dt). The large coupling constant of approximately 9.8 Hz is due to the cis-coupling with H-3 across the double bond. The smaller coupling of around 1.5 Hz arises from allylic coupling with the two protons at the C-2 position.

-

H-3: This proton, being further from the aromatic ring, will be found slightly more upfield than H-4, in the range of 5.6 - 5.8 ppm . It will also appear as a multiplet (dt). The large doublet splitting of ~9.8 Hz is again due to the cis-vicinal coupling with H-4. The triplet nature of this signal, with a smaller coupling constant of ~3.5 Hz , is a result of its coupling to the two equivalent protons at the C-2 position.

The Allylic Protons: H-2

The two protons at the C-2 position are in an allylic environment and are also adjacent to the ring oxygen. This dual influence places their signal in a characteristic region.

-

H-2: These two chemically equivalent protons are expected to resonate at approximately 4.7 - 4.9 ppm . The electronegative oxygen atom causes a significant downfield shift.[5][6] The signal will appear as a triplet with a coupling constant of about 3.5 Hz due to vicinal coupling with the H-3 proton.

The Aromatic Protons: H-5, H-7, and H-8

Protons directly attached to a benzene ring typically resonate in the aromatic region, from 6.5 to 8.0 ppm.[3][7] The substitution pattern on the ring in 6-methoxy-2H-chromene dictates the specific chemical shifts and coupling patterns.

-

H-5: This proton is ortho to the electron-donating ether oxygen of the pyran ring, which will shield it and shift it slightly upfield. However, it is also part of the aromatic system, placing its resonance at around 6.8 - 7.0 ppm . It will appear as a doublet with a coupling constant of approximately 8.5 Hz due to ortho-coupling with H-7.

-

H-7: This proton is situated meta to the methoxy group and ortho to H-5 and H-8. Its signal is predicted to be in the range of 6.6 - 6.8 ppm . It will exhibit a doublet of doublets multiplicity. The larger splitting of ~8.5 Hz is due to ortho-coupling with H-5, and the smaller splitting of ~2.5 Hz is a result of meta-coupling with H-8.

-

H-8: This proton is ortho to the methoxy group, which is strongly electron-donating, causing significant shielding and an upfield shift for an aromatic proton, to around 6.7 - 6.9 ppm . It will appear as a doublet with a small coupling constant of about 2.5 Hz due to meta-coupling with H-7.

The Methoxy Protons

The protons of the methoxy group are in a distinct chemical environment.

-

-OCH₃: The three equivalent protons of the methoxy group are attached to an oxygen atom, which deshields them. They will appear as a sharp singlet at approximately 3.8 ppm .[5] The singlet multiplicity arises because there are no adjacent protons to couple with.[8]

Experimental Protocol: ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 6-methoxy-2H-chromene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[9]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4]

-

-

Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase and baseline corrections should be applied to the spectrum.

-

The spectrum should be calibrated by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.[8]

-

Determine the chemical shift, multiplicity, and coupling constants for each signal.

-

Visualizing the Structure and Coupling

To aid in the understanding of the ¹H NMR interpretation, the following diagrams illustrate the structure of 6-methoxy-2H-chromene with proton labeling and the key spin-spin coupling interactions.

Caption: Structure of 6-methoxy-2H-chromene with proton numbering.

Caption: Key ¹H-¹H spin-spin coupling interactions in 6-methoxy-2H-chromene.

Conclusion

The ¹H NMR spectrum of 6-methoxy-2H-chromene offers a clear example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. By systematically analyzing the integration, chemical shift, and multiplicity of each signal, a confident assignment of all protons can be achieved. This guide provides a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these analytical strategies to other novel compounds, thereby ensuring the scientific integrity of their work.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Regensburg. (n.d.). Assignment of 1H-NMR spectra. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. [Link]

-

Oxford University Press. (2013, March 27). Assigning a 1H NMR spectrum. YouTube. [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

-

University of Cambridge. (n.d.). 1H NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Scribd. (n.d.). Interpretation of 1H NMR Spectrum. [Link]

Sources

- 1. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 2. m.youtube.com [m.youtube.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

A Senior Application Scientist's Guide to the Synthesis of Substituted 2H-Chromenes: A Comparative Analysis

The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceutical agents, and advanced materials.[1][2][3][4][5] Its prevalence in molecules with significant biological activities—ranging from antiviral and antitumor to anti-inflammatory—has driven considerable interest in the development of efficient and versatile synthetic methodologies.[5][6] This guide provides a comparative analysis of the principal synthetic routes to substituted 2H-chromenes, offering researchers and drug development professionals a detailed examination of the underlying mechanisms, experimental protocols, and relative merits of each approach. We will explore the landscape from transition-metal catalysis and organocatalysis to multicomponent strategies, providing the causal insights necessary for informed experimental design.

Transition-Metal-Catalyzed Cyclization Strategies

The use of transition metals to catalyze the formation of the 2H-chromene ring system represents one of the most powerful and versatile approaches in modern organic synthesis.[3] These methods often proceed under mild conditions with high efficiency and selectivity, leveraging various mechanistic pathways including C-H activation, cross-coupling, and metalloradical-mediated processes.

Palladium-Catalyzed Pathways: C-H Activation and Allylic Substitution

Palladium catalysis is a cornerstone for 2H-chromene synthesis, primarily through intramolecular C-H activation/cyclization or asymmetric allylic substitution.

Mechanistic Rationale: The C-H activation approach typically involves the reaction of a phenol derivative with an unsaturated partner.[7] The palladium catalyst facilitates the activation of an ortho C-H bond on the phenolic ring, which then adds across a tethered alkyne or alkene, leading to the pyran ring. A subsequent reductive elimination step regenerates the catalyst and releases the 2H-chromene product.

Alternatively, the enantioselective Pd-catalyzed 6-endo-trig cyclization of ortho-hydroxy-substituted allylic substrates provides a robust route to chiral 2-aryl-2H-chromenes.[8][9] In this pathway, the palladium catalyst activates the allylic system to form a π-allyl-palladium intermediate. The phenolic oxygen then acts as a nucleophile, attacking the complex in an intramolecular fashion to forge the C-O bond and construct the chromene ring with high enantiocontrol, dictated by the chiral ligand.[8]

Experimental Protocol: General Procedure for Pd-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes [8][9]

-

Catalyst Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2.5 mol%) and the desired chiral phosphoramidite ligand (5.5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

-

Reaction Assembly: In a separate vial, dissolve the cinnamyl-type substrate (1.0 eq) and a base such as Cs₂CO₃ (1.2 eq) in the reaction solvent.

-

Initiation: Transfer the catalyst solution to the substrate mixture via cannula.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-chromene.

Cobalt-Catalyzed Metalloradical Approach

A novel and powerful strategy for 2H-chromene synthesis involves a one-pot reaction catalyzed by cobalt(II) complexes of porphyrins.[3][6][10][11] This method utilizes readily available salicyl N-tosylhydrazones and terminal alkynes.

Mechanistic Rationale: The catalytic cycle is initiated by the cobalt(II) complex activating the N-tosylhydrazone to generate a cobalt(III)-carbene radical intermediate.[2][6][11] This radical species then undergoes addition to a terminal alkyne, forming a salicyl-vinyl radical intermediate.[3][6] The key cyclization step proceeds via a Hydrogen Atom Transfer (HAT) from the ortho-hydroxyl group of the salicyl moiety to the vinyl radical.[6][11] This generates an o-quinone methide intermediate, which rapidly undergoes a 6π-electrocyclization to furnish the final 2H-chromene product.[11] The radical nature of this pathway allows for a broad substrate scope and functional group tolerance.

Diagram: Cobalt-Catalyzed Metalloradical Cyclization

Caption: Catalytic cycle for the synthesis of 2H-chromenes via a metalloradical approach.

Enantioselective Organocatalytic Strategies

Organocatalysis has emerged as a compelling alternative to metal-based systems, offering mild reaction conditions and access to highly enantioenriched products without the risk of metal contamination. For 2H-chromene synthesis, the tandem oxa-Michael–Henry reaction is particularly prominent.

Mechanistic Rationale: This reaction typically involves the condensation of a salicylaldehyde with a β-nitrostyrene, catalyzed by a chiral aminocatalyst, often derived from proline.[12][13] The catalyst first activates the salicylaldehyde by forming an enamine intermediate. This enamine then undergoes a stereoselective oxa-Michael addition to the electron-deficient nitroalkene, driven by the steric environment of the catalyst. The resulting intermediate is poised for a subsequent intramolecular Henry (nitro-aldol) reaction, where the nitro-stabilized carbanion attacks the aldehyde carbonyl. Dehydration of the resulting adduct yields the 3-nitro-2H-chromene product with high enantioselectivity. The success of this reaction hinges on the catalyst's ability to control the facial selectivity of the initial Michael addition and facilitate the subsequent cyclization.[12]

Diagram: Organocatalytic Tandem Oxa-Michael-Henry Reaction

Caption: Workflow for the asymmetric synthesis of 3-nitro-2H-chromenes.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer exceptional efficiency by combining three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps.[5] Several MCRs have been developed for the synthesis of highly substituted 2H- and 4H-chromenes.[14][15][16]

Mechanistic Rationale: A classic example is the reaction between a salicylaldehyde, an active methylene compound (like malononitrile or acetylacetone), and a third component, which can be an alcohol or another nucleophile.[17][18] The reaction is often catalyzed by a simple base or acid. The sequence typically begins with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. This generates a reactive Knoevenagel adduct, which then acts as an electrophile. The phenolic hydroxyl group undergoes an intramolecular oxa-Michael addition onto the activated double bond, leading to the cyclized chromene scaffold. If a third nucleophilic component is present, it can be incorporated into the final structure. The high atom economy and procedural simplicity make MCRs highly attractive for library synthesis and green chemistry applications.[10][19]

Experimental Protocol: General One-Pot Three-Component Synthesis of 2-Amino-4H-Chromenes [15][17]

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a phenol or naphthol derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free).[14][19]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or DBU) or a green catalyst like L-proline.[5]

-

Reaction: Stir the mixture at the designated temperature (room temperature to reflux) or irradiate with microwaves.[15][19] Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture to room temperature or in an ice bath.

-

Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum. The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Comparative Performance Data

The choice of synthetic route depends critically on the desired substitution pattern, the need for stereocontrol, and scalability. The table below summarizes typical performance data for the discussed methodologies.

| Synthetic Route | Catalyst/Reagent | Typical Substrates | Key Advantages | Typical Yield | ee (%) | Reference(s) |

| Pd-Catalyzed Allylic Substitution | Pd₂(dba)₃ / Chiral Ligand | (E)-1-(2-hydroxyphenyl)-3-arylallyl acetates | High enantioselectivity, mild conditions | 80-99% | 90-99% | [8][9] |

| Co-Catalyzed Metalloradical | [Co(II)(porphyrin)] | Salicyl N-tosylhydrazones, terminal alkynes | Broad substrate scope, novel mechanism | 60-95% | N/A | [3][6][11] |

| Organocatalytic Tandem Reaction | Proline-derived aminocatalyst | Salicylaldehydes, β-nitrostyrenes | Metal-free, high enantioselectivity | 75-95% | 85-98% | [12][13] |

| Three-Component MCR | TBAF, L-proline, etc. | Salicylaldehydes, active methylenes, alcohols | High atom economy, operational simplicity | 85-98% | N/A (racemic) | [5][17][18] |

| Ring-Closing Metathesis (RCM) | Grubbs or Schrock Catalysts | O-allyl salicylaldehydes | Access to diverse substitutions | 70-90% | N/A | [20] |

Conclusion and Outlook

The synthesis of substituted 2H-chromenes is a mature yet continually evolving field.

-

Transition-metal catalysis , particularly palladium- and cobalt-based systems, offers powerful and versatile solutions for constructing complex chromenes, with palladium catalysis being the method of choice for accessing highly enantioenriched 2-aryl derivatives.[8]

-

Organocatalysis provides a crucial metal-free alternative, excelling in the asymmetric synthesis of specific substitution patterns like 3-nitro-2H-chromenes through elegant cascade reactions.[12]

-

Multicomponent reactions stand out for their efficiency and adherence to the principles of green chemistry, making them ideal for generating libraries of diverse chromene analogues for screening purposes.[16]

The selection of an optimal synthetic route requires a careful analysis of the target molecule's structure, the need for stereochemical control, and considerations of cost and environmental impact. Future developments will likely focus on expanding the substrate scope of enantioselective methods, discovering new catalytic systems with enhanced activity and selectivity, and designing novel cascade reactions that further streamline the synthesis of these vital heterocyclic compounds.

References

-

Zhang, Y., Jermaks, J., Macmillan, S. N., & Lambert, T. H. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 21(17), 7079–7082. Available from: [Link]

-

Boruah, M., & de Bruin, B. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available from: [Link]

-

Boruah, M., & de Bruin, B. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available from: [Link]

-

Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis, 12(4), 247-271. Available from: [Link]

-

Paul, N. D., Mandal, S., Otte, M., Cui, X., Zhang, X. P., & de Bruin, B. (2013). A Metalloradical Approach to 2H-Chromenes. Journal of the American Chemical Society, 135(35), 12984–12987. Available from: [Link]

-

McDonald, B. R., & Schaus, S. E. (2014). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Science, 5(6), 2277-2281. Available from: [Link]

-

Boruah, M., & de Bruin, B. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Available from: [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570871. Available from: [Link]

-

Subbareddy, C. V., Subashini, R., & Sumathi, S. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Molecular Diversity, 21(4), 841–848. Available from: [Link]

-

Ghasemi, Z., & Asgari, J. (2020). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Polycyclic Aromatic Compounds, 1-18. Available from: [Link]

-

Mohanta, R., & Bez, G. (2020). Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael–Henry Reaction. The Journal of Organic Chemistry, 85(7), 4627–4636. Available from: [Link]

-

Subbareddy, C. V., et al. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. ResearchGate. Available from: [Link]

-

Paul, N. D., Mandal, S., Otte, M., Cui, X., Zhang, X. P., & de Bruin, B. (2013). Metalloradical Approach to 2H-Chromenes. Journal of the American Chemical Society, 135(35), 12984-12987. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570871. Available from: [Link]

-

Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(33), 7133-7148. Available from: [Link]

-

Chen, C.-Y., et al. (2019). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 24(21), 3858. Available from: [Link]

-

Chen, C.-Y., et al. (2019). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 24(21), 3858. Available from: [Link]

-

Király, S. B., et al. (2018). Domino Knoevenagel‐[2+2] cycloaddition reaction of 2H‐chromene. ResearchGate. Available from: [Link]

-

McDonald, B. R., & Schaus, S. E. (2014). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Science, 5(6), 2277–2281. Available from: [Link]

-

Bakherad, M., et al. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Molecular Diversity, 20(3), 627-638. Available from: [Link]

-

Gotor, R., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Journal of Fluorescence, 27(3), 969-975. Available from: [Link]

-

Wulff, W. D., et al. (2012). Simultaneous Synthesis of both Rings of Chromenes via a Benzannulation/o-Quinone Methide Formation/Electrocyclization Cascade. Organic Letters, 14(18), 4758–4761. Available from: [Link]

-

Reddy, C. R., et al. (2015). Green Synthesis of Highly Functionalized 2H-Chromenes via L-Proline Catalyzed Multicomponent Reactions. ResearchGate. Available from: [Link]

-

Thangalipalli, S., Bandalla, S., & Neella, C. K. (2023). Aqueous Phase Organocatalytic Multicomponent Green Synthesis of 2-Amino-4H-Chromenes. ChemistrySelect, 8(29). Available from: [Link]

-

Kumar, A., et al. (2024). Synthesis of substituted 2H-Chromenes via Pd-catalyzed C-H activation and thermal cyclization. Carbohydrate Research, 536, 109018. Available from: [Link]

-

Bakherad, M., et al. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Metalloradical Approach to 2H-Chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted 2H-Chromenes via Pd-catalyzed C-H activation and thermal cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic enantioselective synthesis of 2-aryl-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2H-Chromene synthesis [organic-chemistry.org]

- 14. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions [ajgreenchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 20. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.